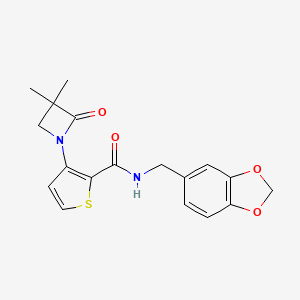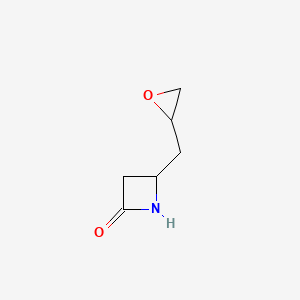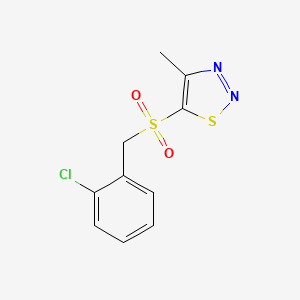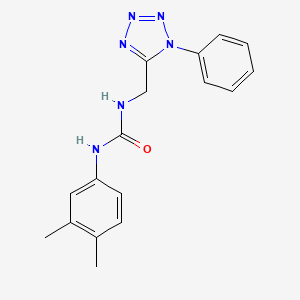
1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as DMPTU, is a synthetic compound widely used in scientific research. This compound has gained attention due to its unique chemical structure and various biological activities.
Scientific Research Applications
Anticancer Agent Development
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share structural similarities with 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, have been designed and synthesized as potential anticancer agents. These compounds have shown significant antiproliferative effects against various cancer cell lines, including A549, HCT-116, and PC-3. They are considered potential BRAF inhibitors for further cancer research (Feng et al., 2020).
Molecular Structure and Computational Studies
The molecular structure and computational studies of compounds structurally related to 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea have been conducted. These studies involve the use of density functional theory (DFT) to calculate molecular geometry, infrared analysis, and chemical shift values. Such studies contribute to understanding the photoreactive and nonplanar nature of these molecules, which is crucial for developing new antitumor agents (Karakurt et al., 2016).
Rheology and Gelation Studies
Research on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar to the one , demonstrates the influence of various anions on the morphology and rheology of hydrogels. This research is significant in understanding how to tune the physical properties of gels for potential applications (Lloyd & Steed, 2011).
Synthesis and Cytotoxicity Studies
Synthesis and cytotoxicity studies have been conducted on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, which are structurally related to 1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea. These compounds have shown promising antiproliferative action against certain cancer cells and have been tested for their ability to inhibit DNA topoisomerases, contributing to the development of new cancer treatments (Esteves-Souza et al., 2006).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-8-9-14(10-13(12)2)19-17(24)18-11-16-20-21-22-23(16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYTXSBWDSHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2472673.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)
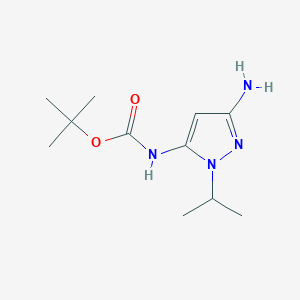

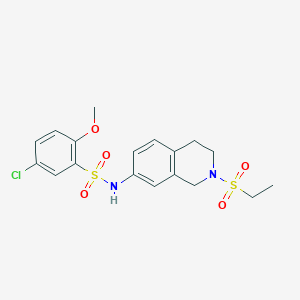
![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2472684.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)
![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2472689.png)
